molecular formula C10H14O5 B3045238 Dimethyl 4-oxocyclohexane-1,3-dicarboxylate CAS No. 103505-09-5

Dimethyl 4-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B3045238
CAS No.: 103505-09-5
M. Wt: 214.21 g/mol
InChI Key: UIRWIOJXMVHYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol It is a derivative of cyclohexane, featuring two ester groups and a ketone group on the cyclohexane ring

Scientific Research Applications

Dimethyl 4-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-oxocyclohexane-1,3-dicarboxylate is not fully understood.

Safety and Hazards

The safety data sheet (SDS) for Dimethyl 4-oxocyclohexane-1,3-dicarboxylate can be found online . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-oxocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-oxocyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-oxocyclohexane-1,3-dicarboxylic acid.

    Reduction: 4-hydroxycyclohexane-1,3-dicarboxylate.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Dimethyl 4-oxocyclohexane-1,3-dicarboxylate can be compared to other similar compounds, such as:

    Dimethyl 4-hydroxycyclohexane-1,3-dicarboxylate: Differing by the presence of a hydroxyl group instead of a ketone group.

    Dimethyl 4-methylcyclohexane-1,3-dicarboxylate: Differing by the presence of a methyl group instead of a ketone group.

Uniqueness: The presence of both ester and ketone functional groups in this compound makes it a versatile intermediate for various chemical transformations, distinguishing it from its analogs .

Properties

IUPAC Name

dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWIOJXMVHYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279799
Record name dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103505-09-5
Record name dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Reactant of Route 5
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.